molecular formula C15H14BrClN2O B4754837 N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea

N-(2-bromo-4-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B4754837
M. Wt: 353.64 g/mol
InChI Key: LUWAPJCKPWLOJX-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features bromine and chlorine substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromo-4-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea” typically involves the reaction of 2-bromo-4-methylaniline with 3-chloro-4-methylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups such as alkyl or aryl groups.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2-bromo-4-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and chlorine atoms could affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea
  • N-(2-chloro-4-methylphenyl)-N’-(3-bromo-4-methylphenyl)urea
  • N-(2-bromo-4-methylphenyl)-N’-(3-chlorophenyl)urea

Uniqueness

The unique combination of bromine and chlorine substituents on the phenyl rings of “N-(2-bromo-4-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea” may confer distinct chemical properties, such as altered reactivity and binding characteristics, compared to similar compounds.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c1-9-3-6-14(12(16)7-9)19-15(20)18-11-5-4-10(2)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWAPJCKPWLOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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